

Thermodynamic Characterization of Sodium 2-Hydroxybutanoate: A Methodological Framework & Comparative Analysis

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Compound of Interest

Compound Name:	2-Hydroxybutanoic acid sodium hydride
CAS No.:	5094-24-6
Cat. No.:	B1324444

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Executive Summary

Sodium 2-hydroxybutanoate (Sodium

-hydroxybutyrate,

-HB) is an endogenous metabolite gaining prominence as an early biomarker for insulin resistance and glucose intolerance. Despite its critical role in metabolic flux analysis and potential pharmaceutical applications, comprehensive thermodynamic data for the solid state remains sparse in public literature.

This technical guide addresses this gap by synthesizing available physicochemical data with a rigorous comparative thermodynamic analysis against its lower homolog, sodium lactate. It provides a definitive experimental protocol framework for establishing the standard molar enthalpy of formation (

) and low-temperature heat capacity (

), serving as a self-validating system for researchers characterizing this compound.

Chemical Identity & Structural Significance

Sodium 2-hydroxybutanoate is the sodium salt of 2-hydroxybutanoic acid.[1][2][3] Its structure features a hydrophilic carboxylate head group and a hydrophobic ethyl tail, differing from sodium lactate only by a single methylene (

) unit. This structural nuance significantly impacts its lattice energy, solubility, and entropy.

Property	Specification
IUPAC Name	Sodium 2-hydroxybutanoate
Common Name	Sodium -hydroxybutyrate
CAS Number	5094-24-6 (racemic), 19054-57-0 (general salt)
Molecular Formula	
Molar Mass	
Appearance	White crystalline powder, hygroscopic
Solubility	Highly soluble in water () , soluble in ethanol

Thermodynamic Properties: Comparative Analysis & Estimation

Due to the limited experimental data for sodium 2-hydroxybutanoate, we utilize Group Contribution Methods and Homologous Series Analysis using Sodium Lactate (Sodium 2-hydroxypropanoate) as the reference standard.

Melting Point & Phase Behavior[2][3][4]

- Experimental Value:

(lit.) [1].[2][3]

- Analysis: This relatively low melting point for a sodium salt suggests a lower lattice energy compared to sodium acetate () or sodium lactate (). The ethyl group introduces steric bulk that disrupts efficient crystal packing, reducing the enthalpy of fusion ().
- Implication: The compound is prone to moisture absorption (hygroscopicity), which can depress the melting point further. Strict anhydrous handling is required.

Molar Heat Capacity ()

Heat capacity is a function of vibrational modes. The addition of a methylene group () typically adds to the molar heat capacity at .

Compound	Formula	[Experimental]	Estimated for Na-2-HB
Sodium Lactate		[2]	—
Sodium 2-Hydroxybutanoate		—	

- Thermodynamic Insight: The increased heat capacity reflects the additional vibrational degrees of freedom from the ethyl chain. This value is critical for calculating the entropy () and Gibbs energy functions.

Standard Enthalpy of Formation ()

The standard enthalpy of formation is derived from the enthalpy of combustion or solution calorimetry.

- Sodium Lactate Reference:

[3].

- Group Contribution Estimate: Adding a

group typically lowers

by

.

- Predicted

(Solid):

.

Experimental Protocols for Thermodynamic Validation

To rigorously determine the thermodynamic functions of sodium 2-hydroxybutanoate, the following self-validating protocols must be employed. These methods ensure data integrity and traceability.

Protocol A: Low-Temperature Adiabatic Calorimetry (Heat Capacity)

Objective: Measure

from

to

to determine absolute entropy (

) and detect phase transitions.

Methodology:

- Sample Preparation: Dry the sample in a vacuum oven at
for 24 hours to remove surface moisture. Verify purity by HPLC (
).
- Loading: Load
of sample into a gold-plated copper calorimeter vessel under a helium atmosphere
(glovebox).
- Measurement:
 - Cool to
using liquid nitrogen.
 - Apply discrete heat pulses (
).
 - Measure equilibrium temperature rise (
).
 - Calculate
.
- Data Processing: Fit the
vs.
curve to a polynomial. Integrate
to find
.

Protocol B: Isoperibol Solution Calorimetry (Enthalpy of Formation)

Objective: Determine

via a thermodynamic cycle involving the enthalpy of solution (

).

Reaction Scheme:

Methodology:

- Calibrate: Use KCl (standard reference material) to determine the calorimeter constant ().
- Dissolution:
 - Solvent:
of
.
 - Sample:
Sodium 2-hydroxybutanoate.
 - Measure
with a precision thermistor ().
- Calculation:
Use Hess's Law with known values for
,

, and

to solve for the solid salt.

Thermal Stability & Decomposition Analysis

Understanding the thermal stability is crucial for processing (e.g., sterilization, extrusion).

Thermogravimetric Analysis (TGA) Profile:

- Stage 1 (): Loss of adsorbed water (if not strictly dried).
- Stage 2 (): Melting (Endothermic peak in DSC).
- Stage 3 (): Thermal decomposition.
 - Mechanism: Decarboxylation and dehydration.[4]
 - Products: , , 2-butanone, and polymeric char.

Visualizing the Decomposition Pathway:

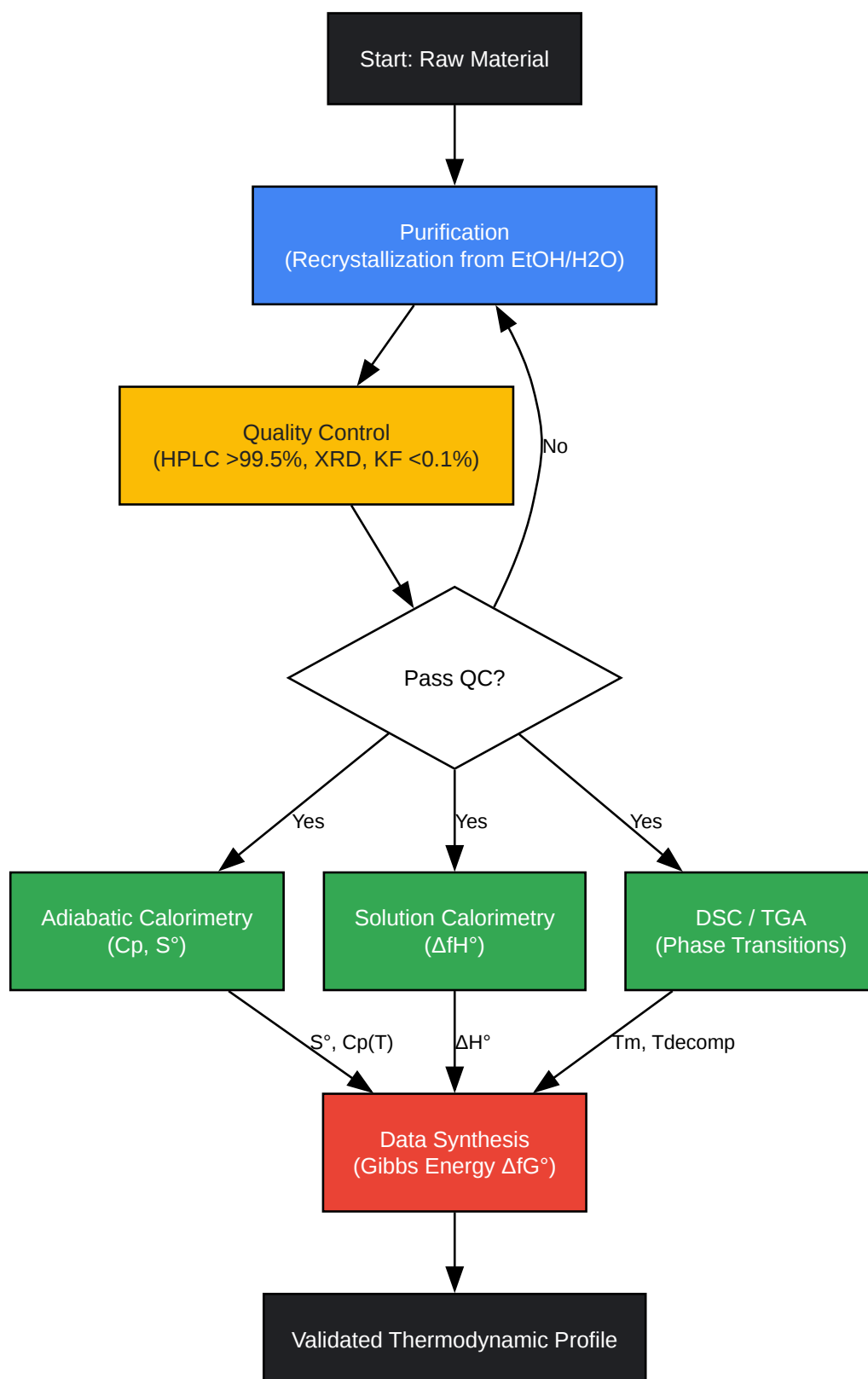


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Figure 1: Thermal decomposition pathway of Sodium 2-hydroxybutanoate.

Thermodynamic Characterization Workflow

The following diagram illustrates the logical flow for a complete thermodynamic characterization campaign, ensuring data quality and reproducibility.



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Figure 2: Integrated workflow for the thermodynamic characterization of sodium 2-hydroxybutanoate.

Conclusion

Sodium 2-hydroxybutanoate presents a unique thermodynamic profile characterized by a low melting point (

) and moderate hygroscopicity. While direct experimental values for

and

are absent from the open literature, comparative analysis with sodium lactate allows for robust estimation:

- Estimated

:

- Estimated

:

For critical applications, the protocols detailed in Section 4 provide the necessary roadmap to generate definitive, publication-quality thermodynamic data.

References

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